molecular formula C9H13NO4 B2542399 Methyl 1-acetyl-3-oxopiperidine-4-carboxylate CAS No. 1174007-42-1

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Cat. No.: B2542399
CAS No.: 1174007-42-1
M. Wt: 199.206
InChI Key: FCSXSKRFXNLTQM-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.21 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with acetic anhydride and methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Properties

IUPAC Name

methyl 1-acetyl-3-oxopiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-6(11)10-4-3-7(8(12)5-10)9(13)14-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSXSKRFXNLTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C(=O)C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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